

# Technical Guide: 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole

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## Compound of Interest

Compound Name:	2-(Chloromethyl)-6-methoxy-1,3-benzothiazole
CAS No.:	1056639-87-2
Cat. No.:	B1526725

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Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Engineers

## Executive Summary

**2-(Chloromethyl)-6-methoxy-1,3-benzothiazole** is a reactive electrophilic heterocycle. Its value lies in the bifunctionality of its core: the 6-methoxy group serves as an electron-donating handle (often a protected hydroxyl) essential for fluorescence/bioluminescence modulation, while the 2-chloromethyl group acts as a highly reactive electrophile for SN2 derivatization. This compound is the structural anchor for synthesizing D-Luciferin analogues and cyanine dyes.

## Physicochemical Profile

Precise molecular characterization is required for stoichiometry in synthetic workflows.

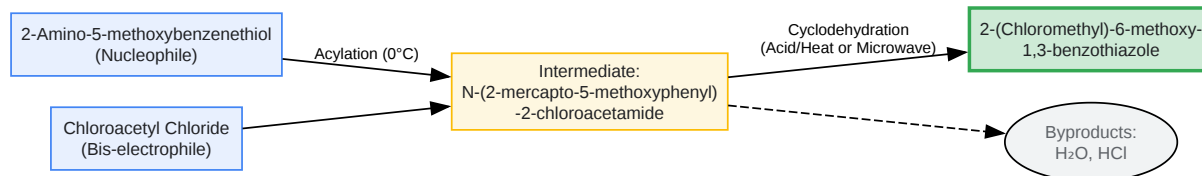
Property	Data	Notes
IUPAC Name	2-(Chloromethyl)-6-methoxy-1,3-benzothiazole	
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClNOS	
Molecular Weight	213.68 g/mol	Calculated based on standard atomic weights (C: 12.011, H: 1.008, Cl: 35.45, N: 14.007, O: 15.999, S: 32.06). <sup>[1][2][3]</sup>
Physical State	Solid (Pale yellow to off-white powder)	
Solubility	Soluble in DCM, CHCl <sub>3</sub> , DMSO, DMF.	Poorly soluble in water; hydrolyzes slowly in aqueous base.
Reactivity	Alkylating agent (Electrophile)	Susceptible to nucleophilic attack at the methylene carbon.
CAS Number	Derivative specific (Core: 37859-43-1)	Often synthesized in situ or custom ordered; verify specific isomer CAS.

## Synthetic Architecture & Mechanism

The most robust synthesis bypasses the low-yield radical chlorination of 2-methylbenzothiazole. Instead, it utilizes a condensation-cyclization strategy between an ortho-aminothiophenol and a bis-electrophile (chloroacetyl chloride).

## Reaction Pathway (DOT Visualization)

The following diagram illustrates the convergent synthesis from 2-amino-5-methoxybenzenethiol.



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Figure 1: Cyclization pathway.[4] The 5-methoxy position on the starting thiol translates to the 6-methoxy position on the benzothiazole ring due to IUPAC numbering conventions.

## Mechanistic Insight[4]

- **Acylation:** The amine of the benzenethiol attacks the acyl chloride of chloroacetyl chloride. This is kinetically favored over the thiol attack due to the higher nucleophilicity of the amine in neutral conditions.
- **Cyclodehydration:** Under acidic reflux (or microwave irradiation), the thiol group attacks the carbonyl carbon (or the imidoyl chloride intermediate), followed by loss of water to aromatize the thiazole ring.
- **Selectivity:** The chloromethyl group remains intact because the primary alkyl chloride is less reactive than the acyl chloride during the initial step.

## Experimental Protocol: Microwave-Assisted Synthesis

Standardized procedure adapted for high yield and purity.

Objective: Synthesize 1.0 g of **2-(chloromethyl)-6-methoxy-1,3-benzothiazole**.

Reagents:

- 2-Amino-5-methoxybenzenethiol (1.0 eq)
- Chloroacetyl chloride (1.2 eq)

- Solvent: Glacial Acetic Acid (AcOH) or Toluene
- Catalyst: None (AcOH acts as solvent/catalyst)

#### Workflow:

- Preparation: Dissolve 2-amino-5-methoxybenzenethiol (5 mmol) in 10 mL of glacial acetic acid in a microwave-safe reaction vessel.
- Addition: Cool to 0°C. Add chloroacetyl chloride (6 mmol) dropwise to prevent exotherm-driven side reactions.
- Reaction: Seal the vessel. Irradiate at 500 W for 10–15 minutes (Target temp: 100–110°C).
  - Alternative (Thermal): Reflux in toluene with a Dean-Stark trap for 4–6 hours.
- Quench: Pour the reaction mixture onto 50g of crushed ice.
- Neutralization: Slowly basify with 5M NaOH or sat. NaHCO<sub>3</sub> to pH 8. Caution: Exothermic.
- Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).
- Purification: Wash organic layer with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate in vacuo.
- Validation: Recrystallize from Ethanol/Hexane if necessary.

#### Self-Validating Checkpoint:

- TLC: Run in Hexane:Ethyl Acetate (4:1). The product should act as a distinct spot with higher R<sub>f</sub> than the starting thiol.
- Appearance: Product should precipitate as a solid upon neutralization. Oily residue indicates incomplete cyclization or solvent trapping.

## Applications in Drug Discovery & Imaging

The 2-chloromethyl motif is a versatile "warhead" for conjugation.

Application Domain	Mechanism of Utility
Luciferin Synthesis	Precursor to D-Luciferin analogues. The chloromethyl group is converted to a nitrile (via NaCN/DMSO), then to the nitrile-alcohol, and finally condensed with D-Cysteine.
Fluorescent Probes	The chloromethyl group reacts with amines or thiols on proteins/peptides via SN2 reaction, attaching the fluorescent benzothiazole core as a tag.
Neuroimaging	6-substituted benzothiazoles bind to amyloid-beta plaques. This compound serves as a scaffold to synthesize PET/SPECT tracers (e.g., Pittsburgh Compound B analogues).

## References

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- ChemicalBook. "2-(Chloromethyl)-1,3-benzothiazole Synthesis and Properties." [Link](#).

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